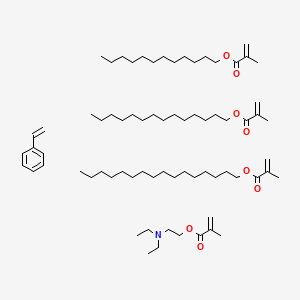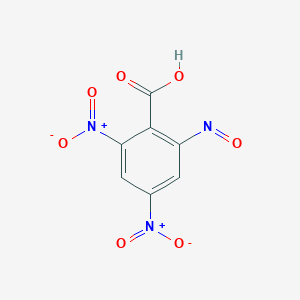
2,4-Dinitro-6-nitrosobenzoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Dinitro-6-nitrosobenzoic acid is an organic compound that belongs to the class of nitrobenzoic acids It is characterized by the presence of two nitro groups (NO₂) and one nitroso group (NO) attached to a benzene ring with a carboxylic acid group (COOH)
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dinitro-6-nitrosobenzoic acid typically involves the nitration of benzoic acid derivatives. One common method is the nitration of methyl benzoate followed by hydrolysis to yield the desired product. The reaction conditions often involve the use of concentrated nitric acid and sulfuric acid as nitrating agents .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through continuous-flow microreactor systems. This method allows for a safer and more efficient synthesis by controlling the reaction conditions and minimizing the risk of hazardous by-products .
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Dinitro-6-nitrosobenzoic acid undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form additional nitro groups.
Reduction: The nitro groups can be reduced to amines under appropriate conditions.
Substitution: Electrophilic substitution reactions can occur on the benzene ring, particularly at positions ortho and para to the nitro groups
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and nitric acid.
Reduction: Reducing agents such as tin and hydrochloric acid or catalytic hydrogenation can be used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride or iron(III) chloride
Major Products Formed
Oxidation: Formation of additional nitrobenzoic acids.
Reduction: Formation of aminobenzoic acids.
Substitution: Formation of various substituted nitrobenzoic acids
Wissenschaftliche Forschungsanwendungen
2,4-Dinitro-6-nitrosobenzoic acid has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a chromophore in spectrophotometric analyses.
Biology: Employed in biochemical studies to investigate oxidative processes and enzyme activities.
Medicine: Potential use in the development of pharmaceuticals due to its unique chemical properties.
Industry: Utilized in the production of herbicides and pesticides, particularly dinitroaniline derivatives.
Wirkmechanismus
The mechanism of action of 2,4-Dinitro-6-nitrosobenzoic acid involves its interaction with molecular targets through its nitro and nitroso groups. These groups can participate in redox reactions, leading to the generation of reactive oxygen species (ROS) and subsequent oxidative stress. This compound can also act as an uncoupler of oxidative phosphorylation, disrupting cellular energy production .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,4-Dinitrobenzoic acid
- 2,6-Dinitrobenzoic acid
- 2,4,6-Trinitrobenzoic acid
- 4-Nitrobenzoic acid
Uniqueness
2,4-Dinitro-6-nitrosobenzoic acid is unique due to the presence of both nitro and nitroso groups on the same benzene ring.
Eigenschaften
CAS-Nummer |
63820-48-4 |
|---|---|
Molekularformel |
C7H3N3O7 |
Molekulargewicht |
241.11 g/mol |
IUPAC-Name |
2,4-dinitro-6-nitrosobenzoic acid |
InChI |
InChI=1S/C7H3N3O7/c11-7(12)6-4(8-13)1-3(9(14)15)2-5(6)10(16)17/h1-2H,(H,11,12) |
InChI-Schlüssel |
XAHVFIKITOEXJA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(C=C(C(=C1N=O)C(=O)O)[N+](=O)[O-])[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![4-[(3,6-Dichloropyridin-2-yl)methoxy]-N-propylaniline](/img/structure/B14499344.png)
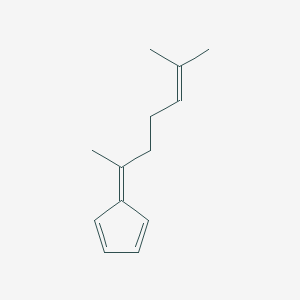
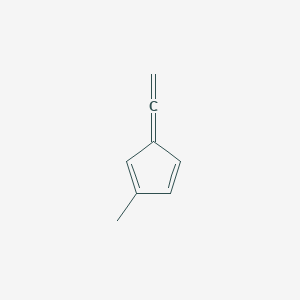
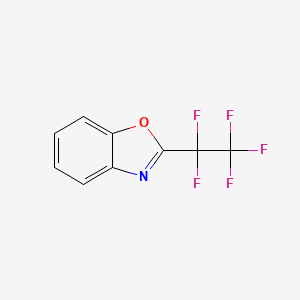
![N,N'-[Pentane-1,5-diylbis(oxy-4,1-phenylene)]dianiline](/img/structure/B14499370.png)
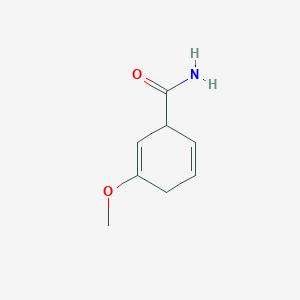
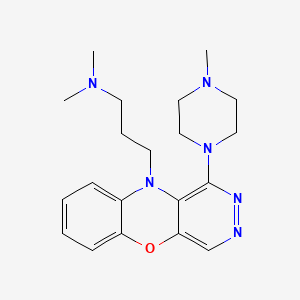
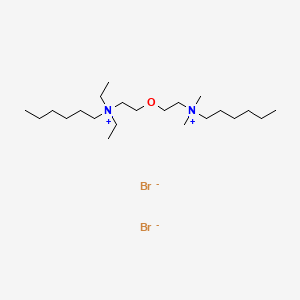
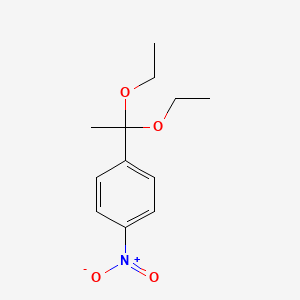
![3-Fluoro-1,1a,6,6a-tetrahydro-1,6-methanocyclopropa[a]indene](/img/structure/B14499400.png)
